molecular formula C12H17NO2 B8534481 3-(Benzyloxy)-2,2-dimethylpropanamide

3-(Benzyloxy)-2,2-dimethylpropanamide

Cat. No.: B8534481
M. Wt: 207.27 g/mol
InChI Key: CQMXGTMMGQMQDM-UHFFFAOYSA-N
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Description

For instance, substituents such as benzyloxy, halogens, or aromatic systems are critical in tuning reactivity and biological activity .

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

2,2-dimethyl-3-phenylmethoxypropanamide

InChI

InChI=1S/C12H17NO2/c1-12(2,11(13)14)9-15-8-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3,(H2,13,14)

InChI Key

CQMXGTMMGQMQDM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(COCC1=CC=CC=C1)C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Benzyloxy)-2,2-dimethylpropanamide typically involves the reaction of 3-benzyloxy-2,2-dimethylpropanoic acid with ammonia or an amine under appropriate conditions. The reaction can be catalyzed by various agents to improve yield and efficiency.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The benzyloxy group can undergo oxidation to form corresponding aldehydes or acids.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products:

    Oxidation: Benzyloxy group oxidation can yield benzaldehyde or benzoic acid.

    Reduction: Reduction of the amide group can produce corresponding amines.

    Substitution: Substitution reactions can yield a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 3-(Benzyloxy)-2,2-dimethylpropanamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the development of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways. It can act as a substrate or inhibitor in various biochemical assays.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structure makes it valuable in the development of novel polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(Benzyloxy)-2,2-dimethylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group can facilitate binding to these targets, while the propionamide backbone can influence the compound’s overall reactivity and stability. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis focuses on analogs of 2,2-dimethylpropanamide derivatives, emphasizing substituent effects, synthesis efficiency, and functional roles.

N-(4-Iodo(3-pyridyl))-2,2-dimethylpropanamide (Compound 43)

  • Structure : Features a 4-iodo-3-pyridyl substituent.
  • Synthesis :
    • Yield: 70% (48 g scale) via regioselective coupling .
    • Purity: 95.9% (HPLC, 240 nm) .
  • Applications : Likely serves as an intermediate in pharmaceutical synthesis due to its pyridyl-iodo group, which is amenable to cross-coupling reactions .
  • Analytical Data : Confirmed by $ ^1 \text{H-NMR} $ (300 MHz, CDCl$ _3 $) and TLC (R$ _f $ = 0.33) .

3-Chloro-N-(4-hydroxy-3-methoxybenzyl)-2,2-dimethylpropanamide

  • Structure : Contains a 3-chloro substituent and a 4-hydroxy-3-methoxybenzyl group.
  • Synthesis : Derived from capsaicin analog studies, emphasizing mutagenicity research .
  • Analytical Data : Crystal structure resolved via single-crystal X-ray diffraction (R factor = 0.060) .

3-(4-t-Butyl-2,6-dinitrophenyl)-2,2-dimethylpropanamide

  • Structure : Bulky 4-t-butyl-2,6-dinitrophenyl group.
  • Synthesis : Part of Greene’s compilation on amide cleavage strategies, suggesting nitro-group-assisted reactivity .
  • Applications: Potential use in protecting-group chemistry or targeted degradation studies .

3N-Benzyloxycarbonyl 3-Amino-2,2-dimethylpropanamide

  • Structure: Benzyloxycarbonyl (Cbz) protective group on an amino-substituted propanamide.
  • Applications : Marketed for pharmaceutical intermediates (e.g., peptide synthesis) due to the Cbz group’s orthogonality in protection strategies .

Comparative Data Table

Compound Name Substituent Yield (%) Purity (%) Key Applications Source
N-(4-Iodo(3-pyridyl))-2,2-dimethylpropanamide 4-Iodo-3-pyridyl 70 95.9 Pharmaceutical intermediates
3-Chloro-N-(4-hydroxy-3-methoxybenzyl)-... 3-Chloro, 4-hydroxy-3-methoxybenzyl N/A N/A Bioactive capsaicin analogs
3-(4-t-Butyl-2,6-dinitrophenyl)-... 4-t-Butyl-2,6-dinitrophenyl N/A N/A Protecting-group chemistry
3N-Benzyloxycarbonyl 3-Amino-... Benzyloxycarbonyl (Cbz) N/A N/A Peptide synthesis intermediates

Key Observations

Substituent Impact :

  • Electron-Withdrawing Groups (e.g., Iodo, Nitro) : Enhance reactivity in cross-coupling or cleavage reactions .
  • Benzyloxy/Cbz Groups : Improve solubility and stability in peptide synthesis .
  • Chloro/Benzyl Groups : Influence bioactivity, as seen in capsaicin analogs .

Synthetic Efficiency :

  • Higher yields (e.g., 70% for Compound 43) correlate with optimized regioselective methods .
  • Bulky substituents (e.g., 4-t-butyl-2,6-dinitrophenyl) may complicate synthesis but enable specialized applications .

Analytical Consistency :

  • Purity ≥95% (via HPLC) and structural confirmation (NMR/X-ray) are standard for pharmaceutical intermediates .

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